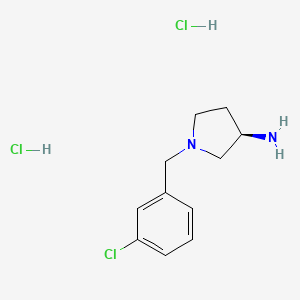

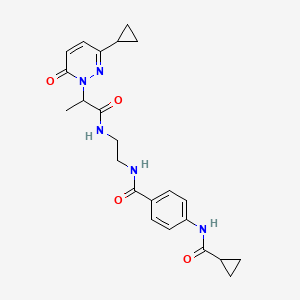

(R)-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride, also known as (R)-(-)-Desmethylcitalopram, is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is a chiral molecule, meaning it exists in two enantiomeric forms, (R)- and (S)-, with only the (R)- form being active. This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.

Applications De Recherche Scientifique

Pyrrolidine Derivatives Synthesis

Pyrrolidine derivatives, like "(R)-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride", serve as key intermediates in the synthesis of biologically active molecules. The preparation of pyrrolidine derivatives often involves condensation reactions with amines and carbonyl-containing compounds. These compounds are crucial for the synthesis of complex molecules including pharmaceuticals, agrochemicals, and dyes. For instance, the Paal-Knorr synthesis is a widely used method for constructing pyrrole rings from primary amines and 1,4-dicarbonyl compounds. This method is significant for synthesizing indolizidine alkaloids and other pyrrolidine-based molecules (Anderson & Liu, 2000).

Catalysis and Polymerization

Cyclic amines, including pyrrolidine derivatives, find application in catalysis and polymerization processes. They can act as ligands or catalysts in various chemical reactions. For example, pyrrolidine and its derivatives have been used as precursors in ring-opening metathesis polymerization (ROMP) and atom-transfer radical polymerization (ATRP), indicating their versatility in polymer science. These processes are essential for creating polymers with specific properties for use in materials science, engineering, and biotechnology (Gois et al., 2019).

Structural and Spectroscopic Analysis

The study of cyclic amines extends to their structural and spectroscopic analysis, which is crucial for understanding their chemical behavior and reactivity. Techniques such as X-ray crystallography, IR, UV-Vis, and NMR spectroscopy are employed to investigate the structure and properties of pyrrolidine derivatives. These analyses provide insights into the hydrogen bonding, tautomeric equilibria, and electronic structures of cyclic amines, which are fundamental for designing molecules with desired chemical and physical properties (Amirnasr et al., 2002).

Propriétés

IUPAC Name |

(3R)-1-[(3-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H/t11-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLFQEVGXGPFFV-NVJADKKVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC(=CC=C2)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)CC2=CC(=CC=C2)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-1-Imidazo[1,2-a]pyridin-3-ylethanamine](/img/structure/B2714753.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(azepan-1-ylsulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2714754.png)

![6-chloro-N-[3-(2,2,2-trifluoroethoxy)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2714755.png)

![3-Methyl-5-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2714759.png)

![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2714760.png)

![N-(4-isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2714767.png)

![2-Amino-2-[3-[(2,6-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2714769.png)

![N-[4-[(Z)-(1-Methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2714773.png)